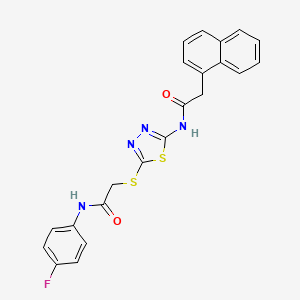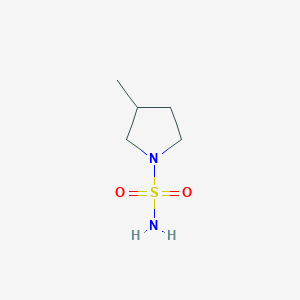![molecular formula C18H26N2O2 B2588889 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea CAS No. 1396707-21-3](/img/structure/B2588889.png)
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea is a synthetic organic compound that features a unique combination of adamantane and furan moieties The adamantane structure is known for its rigidity and stability, while the furan ring adds aromaticity and potential reactivity
科学的研究の応用
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit antiviral, antibacterial, or anticancer properties.
Materials Science: The rigidity of the adamantane moiety and the reactivity of the furan ring make this compound useful in the design of novel materials, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
準備方法
The synthesis of 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and 2,5-dimethylfuran.
Formation of Intermediate: Adamantane is first functionalized to introduce a reactive group, such as an amine or halide. Similarly, 2,5-dimethylfuran is modified to introduce a suitable leaving group.
Coupling Reaction: The functionalized adamantane and 2,5-dimethylfuran are then coupled under appropriate conditions to form the desired urea derivative. This step often involves the use of coupling reagents such as carbodiimides or isocyanates.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrofuran derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Halogenation and nitration are common substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
作用機序
The mechanism of action of 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The adamantane moiety can enhance membrane permeability, while the furan ring can participate in hydrogen bonding or π-π interactions.
Materials Science: The compound’s rigidity and stability contribute to the mechanical properties of materials, while the furan ring can undergo further functionalization to introduce additional properties.
類似化合物との比較
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea can be compared with other similar compounds:
1-(Adamantan-1-yl)-2,2-difluoro-2-iodoethane: This compound features a difluoro-iodoethane moiety instead of the furan ring, resulting in different reactivity and applications.
N-Adamantan-1-yl-2,4-dichloro-benzamide: This compound contains a benzamide group, which imparts different chemical properties and potential biological activities.
1-Adamantan-1-yl-2,2-dibromo-ethanone: The presence of dibromo-ethanone in this compound leads to distinct reactivity patterns and applications in organic synthesis.
特性
IUPAC Name |
1-(1-adamantyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-11-3-16(12(2)22-11)10-19-17(21)20-18-7-13-4-14(8-18)6-15(5-13)9-18/h3,13-15H,4-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDNICBOMSWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)


![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B2588812.png)



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2588819.png)

![N-(1-cyanocyclopentyl)-2-[(3-oxobutan-2-yl)sulfanyl]acetamide](/img/structure/B2588821.png)
![4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2588823.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588824.png)

![2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2588827.png)
